Filibuvir

Catalog No.
S527995
CAS No.
877130-28-4
M.F
C29H37N5O3
M. Wt
503.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Filibuvir

CAS Number

877130-28-4

Product Name

Filibuvir

IUPAC Name

(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one

Molecular Formula

C29H37N5O3

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1

InChI Key

SLVAPEZTBDBAPI-GDLZYMKVSA-N

SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

PF00868554; PF-00868554; P 00868554; PF868554; PF-868554; PF 868554; Filibuvir

Canonical SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

Isomeric SMILES

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

Description

The exact mass of the compound Filibuvir is 503.2896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Filibuvir belonged to a class of drugs called non-nucleoside inhibitors (NNIs) that targeted a specific viral enzyme, NS5B, crucial for HCV replication []. By binding to the NS5B protein, Filibuvir aimed to prevent the virus from producing new copies of itself within infected cells [].

Preclinical Studies

Filibuvir demonstrated promising antiviral activity against HCV in cell culture studies []. Research showed that the compound accumulated within infected cells, potentially enhancing its effectiveness [].

Filibuvir is a non-nucleoside inhibitor specifically designed to target the hepatitis C virus (HCV). It acts primarily by inhibiting the RNA-dependent RNA polymerase enzyme, which is crucial for viral replication. This compound has been extensively studied for its potential in treating chronic hepatitis C infections, demonstrating promising antiviral activity in various clinical trials. Filibuvir's chemical structure allows it to bind effectively to the thumb 2 domain of the NS5B polymerase, which is essential for its mechanism of action .

  • Filibuvir acts by inhibiting the NS5B protein, an RNA-dependent RNA polymerase essential for HCV replication [].
  • It binds to the non-catalytic thumb II allosteric pocket of NS5B, causing a conformational change that disrupts its polymerase activity and hinders viral RNA synthesis [, ].
  • Preclinical studies showed Filibuvir to be generally well-tolerated, with most adverse effects being mild or moderate [].
  • However, development was discontinued due to the emergence of resistance mutations in the NS5B protein with prolonged use, particularly the M423 mutation [].
  • Further research on overcoming resistance or using Filibuvir in combination therapies was needed but not pursued [].

Limitations

  • Development of Filibuvir was halted due to resistance issues, and detailed information on some aspects like synthesis and physical properties is limited.
During its synthesis and in its interaction with biological targets. The primary reaction involves the formation of the compound through a series of steps that include amide coupling and other organic transformations. Its interaction with the NS5B polymerase leads to conformational changes that inhibit the enzyme's activity. Notably, mutations in the polymerase can lead to resistance against Filibuvir, specifically at residue M423 .

Filibuvir exhibits strong antiviral properties against HCV, primarily through its action as an inhibitor of the NS5B polymerase. In vitro studies have shown that it effectively reduces viral load in infected cells, making it a valuable candidate for combination therapies aimed at treating hepatitis C. Resistance mechanisms have been identified, with specific mutations in the viral genome leading to decreased susceptibility to Filibuvir .

The synthesis of Filibuvir involves several steps that can be categorized into various phases:

  • Initial Reaction: The process begins with the formation of key intermediates through diastereoselective preparation.
  • Amide Coupling: A significant step involving coupling agents and acidic conditions to form the amide bond.
  • Purification: The final product is purified using methods such as crystallization or chromatography to achieve high purity levels suitable for pharmaceutical use .

The detailed synthetic route has been documented across multiple publications, emphasizing both efficiency and scalability for commercial production .

Filibuvir is primarily applied in the treatment of hepatitis C, particularly in patients who have not responded well to other antiviral therapies. Its unique mechanism allows it to be used in combination with other antiviral drugs to enhance therapeutic efficacy and reduce resistance development. Clinical trials have demonstrated its effectiveness in reducing HCV RNA levels significantly .

Research into Filibuvir's interactions has focused on its binding affinity and resistance mechanisms. Studies indicate that mutations within the NS5B polymerase can significantly impact Filibuvir's effectiveness, highlighting the importance of monitoring viral genetic variations during treatment. Additionally, interaction studies with other antiviral agents have shown potential synergistic effects when used in combination therapies .

Filibuvir shares structural and functional similarities with several other compounds targeting HCV. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
SofosbuvirNucleotide analog inhibitorProdrug form; targets NS5B directly
DasabuvirNon-nucleoside NS5B inhibitorUsed in combination therapies; resistance profile differs
VelpatasvirNS5A inhibitorTargets a different viral protein; used alongside sofosbuvir
LedipasvirNS5A inhibitorKnown for high barrier to resistance

Filibuvir's distinct mechanism as a non-nucleoside inhibitor sets it apart from nucleotide analogs like Sofosbuvir, which directly incorporate into viral RNA during replication .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

503.28964006 g/mol

Monoisotopic Mass

503.28964006 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

198J479Y2L

Wikipedia

Filibuvir

Dates

Modify: 2023-08-15

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